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Introduction
Votoplam (formerly PTC518) is an orally bioavailable, central nervous system (CNS) penetrant

small molecule currently under investigation for the treatment of Huntington's disease (HD).

Developed by PTC Therapeutics, Votoplam is a first-in-class huntingtin (HTT) gene modulator

that acts as a splicing factor modifier. Its unique mechanism of action aims to reduce the levels

of both wild-type and mutant huntingtin (mHTT) protein, the key driver of HD pathogenesis.

This document provides an in-depth technical guide on the pharmacokinetics and

pharmacodynamics of Votoplam, summarizing key data from preclinical and clinical studies.

Mechanism of Action
Votoplam functions as a splicing modulator of the huntingtin (HTT) gene. It selectively

promotes the inclusion of a novel pseudoexon into the HTT pre-mRNA transcript. This

pseudoexon contains a premature termination codon (PTC), which flags the modified mRNA for

degradation through the nonsense-mediated decay (NMD) pathway. The subsequent reduction

in HTT mRNA levels leads to a decrease in the production of the HTT protein.[1][2] This

mechanism is not allele-selective, meaning it reduces both the normal and the mutated forms

of the huntingtin protein.[3]
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Caption: Mechanism of action of Votoplam in modulating HTT gene expression.
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Pharmacokinetics
Votoplam has been evaluated in a first-in-human Phase 1 study in healthy volunteers and the

Phase 2 PIVOT-HD study in patients with Huntington's disease.[4][5] The pharmacokinetic

profile of Votoplam is characterized by oral bioavailability and penetration into the central

nervous system.

Absorption and Distribution
Following a single oral dose in healthy volunteers, Votoplam reached maximum plasma

concentration (Tmax) in 6-7 hours.[5][6] The terminal half-life (T1/2) was observed to be

between 54.0 and 75.3 hours.[5][6] A study on the effect of food on the pharmacokinetics of

Votoplam has been conducted (NCT05358717), though detailed results are not yet widely

published.[7] Preclinical studies indicated a large volume of distribution.[6]

A key pharmacokinetic feature of Votoplam is its ability to cross the blood-brain barrier. In the

first-in-human study, concentrations of Votoplam in the cerebrospinal fluid (CSF) were found to

be approximately 2.6-fold higher than the unbound free-drug concentrations in plasma,

indicating significant CNS penetration.[5][7]

Metabolism and Excretion
Preclinical data suggest that Votoplam has a high clearance in dogs and monkeys, and

moderate clearance in rodents.[6] In vitro studies using human liver microsomes and

hepatocytes showed no unique or disproportionate metabolites. Furthermore, Votoplam does

not appear to inhibit any major cytochrome P450 (CYP) enzymes.[6]

Pharmacokinetic Data Summary
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Parameter Value Study Population Reference

Tmax (Time to

Maximum

Concentration)

6 - 7 hours Healthy Volunteers [5][6]

T1/2 (Terminal Half-

life)
54.0 - 75.3 hours Healthy Volunteers [5][6]

CSF to Unbound

Plasma Ratio
~2.6 Healthy Volunteers [5][7]

Pharmacodynamics
The pharmacodynamic effects of Votoplam have been demonstrated through the dose-

dependent reduction of HTT mRNA and protein levels in both healthy volunteers and

Huntington's disease patients.

In Vitro Potency
Votoplam exhibits strong potency in lowering huntingtin protein levels, with an in vitro IC50 of ≤

0.1 μM.

Clinical Pharmacodynamics
The clinical pharmacodynamic effects of Votoplam have been assessed in a Phase 1 study

with healthy volunteers and the Phase 2 PIVOT-HD study in patients with Stage 2 and Stage 3

Huntington's disease.

In the first-in-human study, Votoplam demonstrated a significant dose-dependent reduction of

up to approximately 60% in HTT mRNA and a sustained, dose- and time-dependent reduction

in HTT protein levels of up to 35%.[5][7]

The PIVOT-HD study confirmed these findings in Huntington's disease patients. The study met

its primary endpoint of a statistically significant reduction in blood HTT protein levels at 12

weeks (p<0.0001).

Pharmacodynamic Data Summary
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Parameter Dose
%
Reduction

Study
Patient
Population

Reference

HTT mRNA

Reduction

Multiple

Ascending

Doses

Up to ~60% Phase 1
Healthy

Volunteers
[5][7]

HTT Protein

Reduction

Multiple

Ascending

Doses

Up to 35% Phase 1
Healthy

Volunteers
[5][7]

Blood HTT

Protein

Reduction

(12 weeks)

5 mg 23%
PIVOT-HD

(Phase 2)

Stage 2 & 3

HD Patients
[8][9]

Blood HTT

Protein

Reduction

(12 weeks)

10 mg

39% (Stage

2), 36%

(Stage 3)

PIVOT-HD

(Phase 2)

Stage 2 & 3

HD Patients
[8][9]

Blood HTT

Protein

Reduction

(12 months)

5 mg 22%
PIVOT-HD

(Phase 2)
HD Patients [10]

Blood HTT

Protein

Reduction

(12 months)

10 mg 43%
PIVOT-HD

(Phase 2)
HD Patients [10]

CSF HTT

Protein

Reduction

(12 months)

5 mg 22%
PIVOT-HD

(Phase 2)
HD Patients [10]

CSF HTT

Protein

Reduction

(12 months)

10 mg 43%
PIVOT-HD

(Phase 2)
HD Patients [10]
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Plasma NfL

Reduction

(24 months)

5 mg -8.9%
PIVOT-HD

(Phase 2)
HD Patients [9]

Plasma NfL

Reduction

(24 months)

10 mg -14%
PIVOT-HD

(Phase 2)
HD Patients [9]

NfL: Neurofilament light chain, a biomarker of neuroaxonal damage.

Experimental Protocols
Phase 1 First-in-Human Study
This was a single-center, randomized study in 77 healthy male and female volunteers. The

study evaluated the safety, tolerability, and pharmacokinetics of Votoplam following single

ascending doses and multiple ascending doses. The pharmacodynamic effects were assessed

by measuring HTT mRNA and HTT protein levels after single and multiple doses. The study

also included an evaluation of food effects on the pharmacokinetics of Votoplam.[5][7]

Phase 2 PIVOT-HD Study (NCT05358717)
The PIVOT-HD study is a Phase 2, multicenter, randomized, placebo-controlled, dose-ranging

study to evaluate the safety and efficacy of Votoplam in individuals with Stage 2 and Stage 3

Huntington's disease.[8][9][11] Participants were administered either 5 mg or 10 mg of

Votoplam or a placebo.[3] The primary endpoint was the reduction in total blood Huntingtin

(HTT) protein levels at 12 weeks.[9] Secondary endpoints included changes in blood and CNS

biomarkers, as well as clinical assessments using scales such as the Composite Unified

Huntington's Disease Rating Scale (cUHDRS).[9][12]
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Caption: Overview of the clinical trial workflow for Votoplam.

Conclusion
Votoplam is a promising investigational therapy for Huntington's disease with a novel

mechanism of action that targets the root cause of the disease. Its pharmacokinetic profile,

characterized by oral bioavailability and significant CNS penetration, allows for systemic

administration. The pharmacodynamic data from clinical trials have consistently demonstrated

a dose-dependent reduction in both HTT mRNA and protein levels in the periphery and the

CNS. Further clinical development will be crucial to fully elucidate the long-term safety and

efficacy of Votoplam in modifying the course of Huntington's disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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